(2R,3R)-2,3-dihydroxybutanedioic acid (2R,3R)-2,3-dihydroxybutanedioic acid
Brand Name: Vulcanchem
CAS No.: 10390-80-4
VCID: VC0080059
InChI: InChI=1S/C19H21ClN2OS.C4H6O6/c1-3-22(4-2)11-12-23-16-8-5-14(6-9-16)19-21-17-13-15(20)7-10-18(17)24-19;5-1(3(7)8)2(6)4(9)10/h5-10,13H,3-4,11-12H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1
SMILES: CCN(CC)CCOC1=CC=C(C=C1)C2=NC3=C(S2)C=CC(=C3)Cl.C(C(C(=O)O)O)(C(=O)O)O
Molecular Formula: C23H27ClN2O7S
Molecular Weight: 511 g/mol

(2R,3R)-2,3-dihydroxybutanedioic acid

CAS No.: 10390-80-4

Main Products

VCID: VC0080059

Molecular Formula: C23H27ClN2O7S

Molecular Weight: 511 g/mol

(2R,3R)-2,3-dihydroxybutanedioic acid - 10390-80-4

CAS No. 10390-80-4
Product Name (2R,3R)-2,3-dihydroxybutanedioic acid
Molecular Formula C23H27ClN2O7S
Molecular Weight 511 g/mol
IUPAC Name 2-[4-(5-chloro-1,3-benzothiazol-2-yl)phenoxy]-N,N-diethylethanamine;(2R,3R)-2,3-dihydroxybutanedioic acid
Standard InChI InChI=1S/C19H21ClN2OS.C4H6O6/c1-3-22(4-2)11-12-23-16-8-5-14(6-9-16)19-21-17-13-15(20)7-10-18(17)24-19;5-1(3(7)8)2(6)4(9)10/h5-10,13H,3-4,11-12H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1
Standard InChIKey NKAVKFHIYALHRM-LREBCSMRSA-N
Isomeric SMILES CCN(CC)CCOC1=CC=C(C=C1)C2=NC3=C(S2)C=CC(=C3)Cl.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
SMILES CCN(CC)CCOC1=CC=C(C=C1)C2=NC3=C(S2)C=CC(=C3)Cl.C(C(C(=O)O)O)(C(=O)O)O
Canonical SMILES CCN(CC)CCOC1=CC=C(C=C1)C2=NC3=C(S2)C=CC(=C3)Cl.C(C(C(=O)O)O)(C(=O)O)O
Synonyms 2-[4-(5-chlorobenzothiazol-2-yl)phenoxy]-N,N-diethyl-ethanamine
PubChem Compound 25224
Last Modified Nov 11 2021
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